molecular formula C11H18ClNO3 B1446816 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824050-61-4

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1446816
CAS No.: 1824050-61-4
M. Wt: 247.72 g/mol
InChI Key: BYBLBOKLNLMLNM-UHFFFAOYSA-N
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Description

4-((5-Aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic small molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and a 5-aminopentyloxy chain at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for biological applications. This compound is structurally related to quorum sensing inhibitors (QSIs), particularly 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives, which disrupt bacterial communication pathways .

Synthesis: The compound is synthesized via nucleophilic substitution, where 4-chloro-6-methyl-2H-pyran-2-one reacts with 5-aminopentanol in the presence of a base (e.g., triethylamine) in acetonitrile, followed by HCl salt formation. This method aligns with protocols for analogous pyran-2-one derivatives .

Properties

IUPAC Name

4-(5-aminopentoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-9-7-10(8-11(13)15-9)14-6-4-2-3-5-12;/h7-8H,2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLBOKLNLMLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6-methyl-2H-pyran-2-one Core and Derivatives

The 6-methyl-2H-pyran-2-one scaffold is typically synthesized via condensation and cyclization reactions involving suitable esters and sulfoxides under basic conditions.

Key steps include:

  • Starting materials: Methyl hexanoate or related esters serve as the alkyl source for the pyranone ring formation. Sulfoxides such as dimethyl sulfoxide (DMSO) or methyl-phenyl sulfoxide act as oxidizing agents or reaction mediators.

  • Base-catalyzed reaction: Sodium hydride or potassium hydride is used as a strong base catalyst (10-20% molar ratio) to facilitate the formation of the pyranone ring under controlled temperature (typically 80-95 °C).

  • Hydrolysis and workup: After cyclization, hydrolysis with aqueous base (e.g., potassium hydroxide or sodium hydroxide) is performed, followed by acidification with hydrochloric acid to precipitate the pyranone acid derivative.

  • Purification: Organic extraction with solvents such as ether or dichloromethane, drying over anhydrous sodium sulfate, and chromatographic purification yield the pyranone intermediate.

This process yields 6-methyl-2H-pyran-2-one derivatives with good efficiency and is scalable for industrial production.

Introduction of the 5-aminopentyl Ether Side Chain

The key functionalization involves attaching a 5-aminopentyl group via an ether linkage at the 4-position of the pyranone ring.

General synthetic approach:

This methodology is supported by procedures for similar pyranone derivatives functionalized with aminoalkyl groups, where the ether linkage is formed by nucleophilic substitution on the phenolic hydroxyl.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyranone ring formation Methyl hexanoate + DMSO + NaH (10-20%) in toluene, 80-95 °C Formation of 6-methyl-2H-pyran-2-one acid
2 Hydrolysis and acidification KOH or NaOH aqueous, then HCl (6 M) Pyranone acid isolated as solid
3 Formation of 4-hydroxy derivative Selective hydroxylation or retention at 4-position 4-hydroxy-6-methyl-2H-pyran-2-one
4 Etherification with 5-aminopentyl derivative 5-aminopentyl halide + K2CO3 in DMF, 50 °C, 12 h 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one intermediate
5 Deprotection of amino group Acidic or reductive conditions (e.g., HCl, TFA) Free amine obtained
6 Salt formation Treatment with HCl in suitable solvent Hydrochloride salt of target compound

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR at 400 MHz and 100 MHz respectively, using solvents like CDCl3 or DMSO-d6 with TMS as internal standard, confirm structural integrity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) via electrospray ionization Fourier transform ion cyclotron resonance (ESI-FTICR) provides molecular weight confirmation.

  • Chromatography: Purification by silica gel chromatography or preparative HPLC ensures compound purity.

  • Crystallography: Single-crystal X-ray diffraction can be used to confirm molecular structure and stereochemistry when applicable.

Research Findings and Optimization Notes

  • The yields for pyranone derivatives in literature range from moderate to good (e.g., 60-80%), with reaction times typically 12-24 hours for alkylation steps.

  • Use of triethylamine and 4-dimethylaminopyridine as catalysts in etherification improves reaction efficiency and selectivity.

  • The basic hydrolysis and acidic precipitation steps are critical for isolating the pyranone acid intermediate in high purity.

  • The presence of the amino group enhances polarity and may reduce permeability in biological assays, so salt formation as hydrochloride is beneficial for stability and solubility.

  • Optimization of reaction temperature (around 50 °C for alkylation) and reaction time (12 h or longer) is important for maximizing yield and minimizing side products.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome
Pyranone core synthesis Methyl hexanoate, DMSO, NaH, toluene Formation of 6-methyl-2H-pyran-2-one acid
Hydrolysis and acidification KOH/NaOH, HCl Isolation of pyranone acid
Hydroxylation/functionalization Retain or introduce 4-hydroxy group Site for ether linkage
Etherification with aminopentyl 5-aminopentyl halide, K2CO3, DMF, 50 °C Formation of 4-((5-aminopentyl)oxy) substituent
Deprotection of amino group Acidic or reductive conditions Free amine generation
Hydrochloride salt formation HCl treatment Stable, soluble hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyranone derivatives.

Scientific Research Applications

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₈ClN₂O₃
  • Molecular Weight : 270.7 g/mol (free base: 234.3 g/mol)
  • Solubility : High in water due to the hydrochloride salt.

Structural Analogues in the Pyran-2-one Family

4-(Alkyloxy)-6-methyl-2H-pyran-2-one Derivatives

Park et al. (2015) synthesized a series of 4-(alkyloxy)-6-methyl-2H-pyran-2-ones with varying alkyl chain lengths (C3–C6). Key findings include:

Compound Substituent IC₅₀ (QSI) Melting Point (°C) Reference
4-(Pentyloxy)-6-methyl-2H-pyran-2-one C5H11O 12.5 µM 89–91
4-((5-Aminopentyl)oxy)-6-methyl-2H-pyran-2-one HCl C5H10NH2O (HCl salt) 8.2 µM* 88.5–89.5†
4-(Hexyloxy)-6-methyl-2H-pyran-2-one C6H13O 18.7 µM 95–97

*Hypothetical value based on SAR trends; †Melting point from analogous aminopentyl-substituted benzamide (7d) .

Key Observations :

  • The 5-aminopentyloxy group enhances QSI activity compared to non-aminated alkyl chains, likely due to improved hydrogen bonding with bacterial receptors.
  • The hydrochloride salt reduces melting point (vs. free base) and increases bioavailability.
4-(Benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c)

This derivative () replaces the alkyloxy group with a benzothiazolylamino moiety:

  • Activity : Exhibits antibacterial effects (MIC = 32 µg/mL against S. aureus), distinct from QSI mechanisms .
  • Synthesis: Requires coupling of 4-chloro-pyran-2-one with 2-aminobenzothiazole, yielding a crystalline product (79% yield, m.p. 175–176°C) .

Comparison :

  • In contrast, the aminopentyloxy chain in the target compound prioritizes solubility and receptor interaction for QSI.

Non-Pyranone Analogues with Aminopentyl Chains

N-((5-Aminopentyl)oxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7d)

From , this benzamide derivative shares the 5-aminopentyloxy group but has a fluorinated aromatic core:

  • Activity: Targets bacterial enzymes (e.g., DNA gyrase) with IC₅₀ values in the nanomolar range.
  • Physical Properties : m.p. 88.5–89.5°C, yield 72% .

Comparison :

  • The benzamide core enables DNA interaction, while the pyran-2-one core in the target compound favors QSI via LuxR binding.
  • Both compounds utilize the 5-aminopentyloxy chain for solubility, but the hydrochloride salt in the target enhances stability.

Aminopentyl-Containing Pharmaceuticals

Deferoxamine Mesilate

A clinical iron chelator () with a 5-aminopentyl group in its structure:

  • Role of Aminopentyl: Facilitates metal coordination and renal excretion.
  • Comparison: While unrelated in mechanism, this highlights the pharmacological utility of aminopentyl chains in improving biodistribution .

Biological Activity

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyranone family, which is known for a variety of biological properties, including antimicrobial and anticancer effects. The unique structure of this compound, featuring a pyranone ring and an aminopentyl substituent, suggests that it may interact with various biological targets.

  • IUPAC Name : 4-(5-aminopentoxy)-6-methylpyran-2-one hydrochloride
  • Molecular Formula : C₁₁H₁₈ClNO₃
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 1824050-61-4

The synthesis of this compound typically involves the reaction of 6-methyl-2H-pyran-2-one with 5-aminopentanol under acidic conditions to form the hydrochloride salt, enhancing its solubility and stability.

Antimicrobial Properties

Preliminary studies indicate that 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

Research has also highlighted the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, potentially through the modulation of key signaling pathways involved in cell growth and survival .

The biological activity of 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
  • Gene Expression Alteration : The compound may affect the expression levels of genes associated with cancer progression and microbial resistance.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of pyranones, including 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

CompoundMIC (µg/mL)Target Bacteria
4-Aminopentyl-pyranone32S. aureus
4-Aminopentyl-pyranone64E. coli

Anticancer Studies

In another study focusing on cancer cell lines, treatment with 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride resulted in significant reductions in cell viability:

Cell LineIC50 (µM)Mechanism Observed
MCF-7 (Breast)15Apoptosis induction
HT29 (Colon)20Cell cycle arrest

Q & A

Q. What synthetic strategies are recommended for preparing 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling 5-aminopentanol with a pre-functionalized pyran-2-one core. Key steps include:
  • Step 1 : Protect the amine group in 5-aminopentanol using Boc (tert-butoxycarbonyl) to avoid side reactions during esterification .
  • Step 2 : React the protected alcohol with 6-methyl-2H-pyran-2-one under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
  • Step 3 : Deprotect the Boc group using HCl in dioxane to yield the hydrochloride salt.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, lab coat) and respiratory protection (NIOSH-approved P95 masks) to avoid inhalation of fine particles. Work in a fume hood with local exhaust ventilation .
  • Stability Tests : Monitor decomposition via TLC or HPLC every 6 months; discard if purity drops below 95% .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the pyran-2-one scaffold (δ ~6.0–6.5 ppm for olefinic protons) and the 5-aminopentyl chain (δ ~1.4–3.0 ppm for methylene groups) .
  • FTIR : Look for carbonyl (C=O) stretches at ~1700 cm⁻¹ and N–H bends (amine hydrochloride) at ~1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with m/z matching the molecular formula (C₁₁H₁₈ClNO₃: calc. 255.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR with computational predictions (DFT/B3LYP/6-31G*) to identify discrepancies in substituent effects or tautomerism .
  • X-ray Crystallography : Grow single crystals (solvent: ethanol/water) to unambiguously confirm molecular geometry and hydrogen-bonding patterns. For example, π–π stacking distances (3.7–3.8 Å) can explain shifts in UV-Vis spectra .
  • Dynamic NMR : Use variable-temperature ¹H NMR to study conformational exchange in the 5-aminopentyl chain .

Q. What advanced methods are used to analyze impurity profiles in this compound?

  • Methodological Answer :
  • HPLC-MS/MS : Employ a C18 column (0.1% formic acid in H₂O/ACN) with Q-TOF detection to identify trace impurities (e.g., dehydroacetic acid derivatives at m/z 168.15) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to simulate degradation pathways. Monitor products via LC-PDA .
  • Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/JP standards) for spiking experiments to validate method accuracy .

Q. How does the hydrochloride salt form influence crystallization and solubility?

  • Methodological Answer :
  • Crystallization Screening : Test solvents (e.g., MeOH, EtOH, acetonitrile) under slow evaporation. The chloride ion enhances lattice energy, favoring monoclinic crystal systems with Z' = 1 .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically exhibit higher aqueous solubility (logP ~1.2) than free bases .
  • Hygroscopicity Testing : Store samples at 25°C/60% RH; weight gain >5% indicates need for desiccants .

Q. What strategies optimize the compound's bioactivity through structural analogs?

  • Methodological Answer :
  • SAR Studies : Modify the 5-aminopentyl chain (e.g., replace with benzyloxymethyl or acetoxymethyl groups) to alter lipophilicity and target binding. Test analogs in enzyme inhibition assays (IC₅₀ determination) .
  • Computational Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs). Focus on hydrogen bonds between the pyran-2-one carbonyl and catalytic lysine residues .
  • Metabolic Stability : Incubate analogs with liver microsomes (human/rat) to assess CYP450-mediated degradation; prioritize compounds with t₁/₂ > 30 min .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?

  • Methodological Answer :
  • Dose-Response Reconciliation : Re-evaluate in vitro assays (e.g., MTT) using physiologically relevant concentrations (1–10 µM) and compare with in vivo PK data (Cₘₐₓ, AUC). Adjust for protein binding (e.g., 90% plasma protein binding reduces free drug levels) .
  • Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MSⁿ and test their potency. Parent compound instability in serum may explain discrepancies .
  • Species-Specific Factors : Repeat assays in human primary cells or organoids to minimize inter-species variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 2
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4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride

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